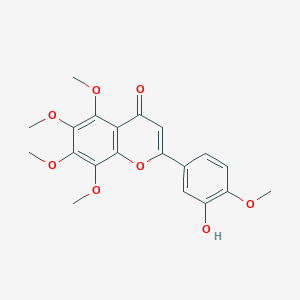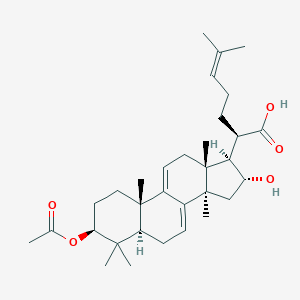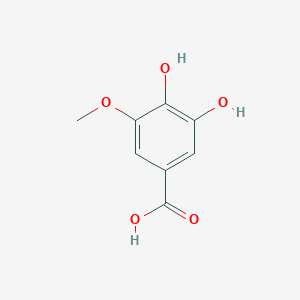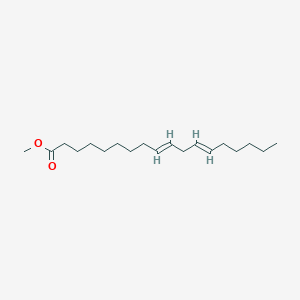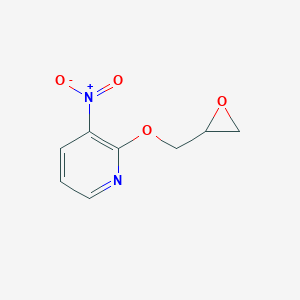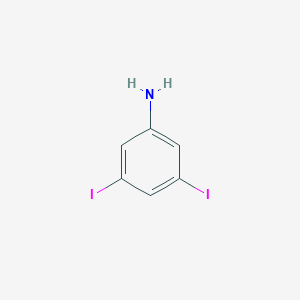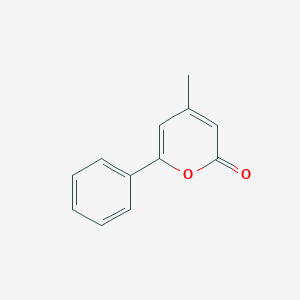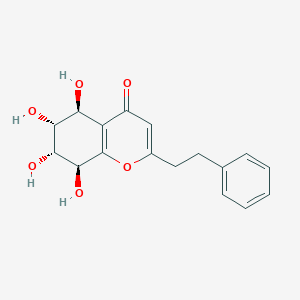
Agarotetrol
Descripción general
Descripción
Agarotetrol Description
This compound is a chromone derivative found in high concentrations in the water-extract fraction of agarwood, which is used for medicinal and incense purposes. It is characteristic of resin formation in agarwood and is present at the early stages of cell death in calli . This compound is also a source compound for low molecular weight aromatic compounds (LACs) that are emitted upon heating agarwood, contributing to its distinctive fragrance .
Synthesis Analysis
This compound has been identified as a significant compound in agarwood, and its presence is indicative of the quality of the wood. It is not synthesized in a laboratory setting but is naturally occurring in the resinous parts of the agarwood tree. The synthesis of related agarose derivatives, such as 6-aminoagarose, involves a Mitsunobu-inspired microwave-mediated method . However, this process is distinct from the natural occurrence of this compound in agarwood.
Molecular Structure Analysis
The molecular structure of this compound, as a chromone derivative, is not detailed in the provided papers. However, chromones are known to have a benzopyranone structure, which is likely to be the core structure of this compound. The molecular structure of agarose derivatives has been characterized by various spectroscopic methods, including FT-IR, UV spectrophotometry, and NMR spectra .
Chemical Reactions Analysis
This compound undergoes a transformation upon heating, which leads to the generation of LACs such as benzylacetone. This transformation is a key factor in the production of the characteristic fragrance of heated agarwood . The chemical reactions involved in the modification of agarose, such as the introduction of amino groups or octenyl succinic anhydride, are well-documented and involve carbodiimide chemistry and reactions with diisopropyl azodicarboxylate and triphenylphosphene .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound specifically are not described in the provided papers. However, agarose, the polysaccharide from which this compound is derived, exhibits unique properties such as thermo-reversible gelation behavior, excellent biocompatibility, and physiochemical features that support its use in biomaterials and tissue engineering . Modified agarose derivatives display novel properties like low gelling and melting temperatures and high transparency, which may anticipate their application in various industries .
Aplicaciones Científicas De Investigación
Generación de Fragancia
Agarotetrol, un derivado de la cromona, contribuye a la fragancia de la madera de agar a través de la generación de compuestos aromáticos de bajo peso molecular (LACs) al calentarse . Es un compuesto fuente de compuestos aromáticos de bajo peso molecular a partir del calentamiento de la madera de agar . Cuando se calienta, this compound genera bencilacetona y otros LACs .
Efecto Sedante
Los compuestos aromáticos de bajo peso molecular, como la bencilacetona, que se emiten de la madera de agar al calentarla, tienen un efecto sedante en los ratones . This compound está involucrado en la producción de estos compuestos .
Evaluación de la Calidad de la Madera de Agar
This compound se encuentra en altas concentraciones en la fracción de extracto acuoso de la madera de agar . Es característico de la formación de resina y se puede utilizar para evaluar la calidad de la madera de agar . Aparece como un pico grande en los cromatogramas HPLC de todas las muestras de madera de agar de grado médico y hecha artificialmente .
Productos Farmacéuticos
This compound puede estar presente en productos farmacéuticos hechos a partir de decocciones de madera de agar . Se encuentra en altas concentraciones en la fracción de extracto acuoso de la madera de agar
Mecanismo De Acción
- Agarotetrol is a chromone derivative primarily isolated from agarwood. It plays a crucial role in generating the characteristic fragrance associated with agarwood upon heating .
- This compound interacts with its targets through a yet-to-be-fully-elucidated mechanism. Upon heating, it undergoes transformations, leading to the release of fragrant low molecular weight aromatic compounds (LACs), such as benzylacetone .
- The resinous parts of agarwood contain specific LACs, which are absent in non-resinous portions. This compound is a key compound found in the hot water extract of agarwood .
- This compound’s primary outcome is the production of fragrant LACs, especially benzylacetone, upon heating. These LACs contribute to the unique aroma of agarwood .
- For example, the heating process is essential for this compound’s conversion to fragrant LACs. The specific conditions during distillation impact the yield of these aromatic compounds .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14+,15+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMIROLCTHMEEO-JJXSEGSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@H]([C@@H]([C@@H]([C@H]3O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



